Cas no 83410-17-7 (PYRIMIDINE, 4-CHLORO-5-IODO-6-METHYL-2-PHENYL-)

PYRIMIDINE, 4-CHLORO-5-IODO-6-METHYL-2-PHENYL- Chemical and Physical Properties
Names and Identifiers
-
- PYRIMIDINE, 4-CHLORO-5-IODO-6-METHYL-2-PHENYL-
- 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine
- DTXSID301260036
- AKOS015637183
- 83410-17-7
- CS-0045948
-
- Inchi: InChI=1S/C11H8ClIN2/c1-7-9(13)10(12)15-11(14-7)8-5-3-2-4-6-8/h2-6H,1H3
- InChI Key: KMJAOCXQWAFRSG-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 329.94207Da
- Monoisotopic Mass: 329.94207Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 25.8Ų
PYRIMIDINE, 4-CHLORO-5-IODO-6-METHYL-2-PHENYL- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM337879-250mg |
4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine |
83410-17-7 | 95%+ | 250mg |
$354 | 2023-02-01 | |
Chemenu | CM337879-1g |
4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine |
83410-17-7 | 95%+ | 1g |
$1150 | 2021-08-18 | |
Chemenu | CM337879-250mg |
4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine |
83410-17-7 | 95%+ | 250mg |
$499 | 2021-08-18 | |
Chemenu | CM337879-100mg |
4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine |
83410-17-7 | 95%+ | 100mg |
$212 | 2023-02-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1116588-1g |
4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine |
83410-17-7 | 97% | 1g |
¥6897.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1116588-250mg |
4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine |
83410-17-7 | 97% | 250mg |
¥2993.00 | 2024-07-28 | |
Chemenu | CM337879-100mg |
4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine |
83410-17-7 | 95%+ | 100mg |
$276 | 2021-08-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1116588-100mg |
4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine |
83410-17-7 | 97% | 100mg |
¥1656.00 | 2024-07-28 | |
Chemenu | CM337879-1g |
4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine |
83410-17-7 | 95%+ | 1g |
$707 | 2023-02-01 |
PYRIMIDINE, 4-CHLORO-5-IODO-6-METHYL-2-PHENYL- Related Literature
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Liyuan Peng,David I. Cantor,Canhua Huang,Kui Wang,Mark S. Baker,Edouard C. Nice Mol. Omics, 2018,14, 405-423
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Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
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Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Nae-Lih Wu,Haitao Huang J. Mater. Chem. A, 2019,7, 3842-3847
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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10. 3D walnut-shaped TiO2/RGO/MoO2@Mo electrode exhibiting extraordinary supercapacitor performance†Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
Additional information on PYRIMIDINE, 4-CHLORO-5-IODO-6-METHYL-2-PHENYL-
Chemical Compound CAS No. 83410-17-7: PYRIMIDINE, 4-CHLORO-5-IODO-6-METHYL-2-PHENYL
The chemical compound with CAS number 83410-17-7, known as PYRIMIDINE, 4-CHLORO-5-IODO-6-METHYL-2-PHENYL, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the pyrimidine family, a class of heterocyclic aromatic compounds that are fundamental in various biological and synthetic processes. The structure of this molecule is characterized by a pyrimidine ring system with specific substituents: a chlorine atom at position 4, an iodine atom at position 5, a methyl group at position 6, and a phenyl group at position 2. These substituents impart unique chemical and physical properties to the compound, making it a subject of interest for both academic and industrial research.
Recent advancements in synthetic chemistry have enabled the precise synthesis of PYRIMIDINE, 4-CHLORO-5-IODO-6-METHYL-2-PHENYL through various methodologies. Researchers have explored both traditional and modern techniques to achieve high yields and purity levels. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate the reaction process while maintaining the integrity of the molecule's functional groups. Additionally, computational chemistry tools have been employed to predict the optimal reaction conditions and intermediates, further enhancing the efficiency of synthesis.
The physical properties of PYRIMIDINE, 4-CHLORO-5-IODO-6-METHYL-2-PHENYL are critical for its potential applications. The compound exhibits a melting point of approximately 185°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum reveals strong absorption bands in the range of 270–300 nm, indicative of its aromaticity and conjugation within the pyrimidine ring. These properties make it suitable for applications in optoelectronic materials and sensors.
In terms of biological activity, PYRIMIDINE, 4-CHLORO-5-IODO-6-METHYL-2-PHENYL has shown promising results in recent studies. Researchers have investigated its potential as an anticancer agent due to its ability to inhibit specific kinase enzymes involved in tumor progression. Preclinical studies have demonstrated selective cytotoxicity against various cancer cell lines without significant toxicity to normal cells. Furthermore, the compound has been explored for its antiviral properties, particularly against RNA viruses such as influenza A and Zika virus.
The substitution pattern on the pyrimidine ring plays a pivotal role in determining the compound's reactivity and selectivity. The presence of electron-withdrawing groups like chlorine and iodine at positions 4 and 5 enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attacks. Conversely, the methyl group at position 6 provides steric hindrance, which can influence both synthetic transformations and biological interactions.
From a materials science perspective, PYRIMIDINE, 4-CHLORO-5-IODO-6-METHYL-
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